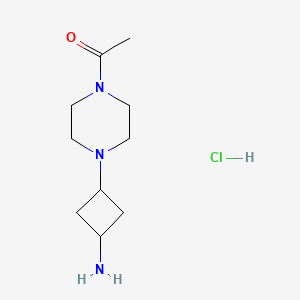
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride: is a chemical compound with the molecular formula C10H20ClN3O. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride involves several steps. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-purity reagents and advanced purification techniques to ensure the compound’s quality and consistency .
Chemical Reactions Analysis
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride is used in various scientific research applications, including:
Biology: It is used in studies to understand its interactions with biological molecules and pathways.
Medicine: It is used in the development of new pharmaceutical compounds and formulations.
Mechanism of Action
The mechanism of action of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions of the study .
Comparison with Similar Compounds
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride can be compared with other similar compounds, such as:
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: This compound is used in analytical testing to detect and measure pharmaceutical impurities.
1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethanone hydrochloride: This compound is used in pharmaceutical testing and research.
The uniqueness of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride lies in its specific chemical structure and the resulting properties that make it suitable for various research and industrial applications .
Biological Activity
cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone hydrochloride (CAS Number: 2177263-39-5) is a chemical compound with potential pharmacological applications. Its molecular formula is C10H20ClN3O, and it has a molecular weight of 233.74 g/mol. This compound is of interest due to its structural properties and biological activities, particularly in the context of neuropharmacology and cancer research.
| Property | Value |
|---|---|
| Molecular Formula | C10H20ClN3O |
| Molecular Weight | 233.74 g/mol |
| Purity | Min. 95% |
| Appearance | White to off-white powder |
The biological activity of cis-1-(4-(3-Aminocyclobutyl)piperazin-1-YL)ethanone HCl is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds with similar piperazine structures often exhibit significant affinity for these receptors, which can modulate mood, anxiety, and cognitive functions.
Anticancer Properties
Recent studies have demonstrated the potential anticancer properties of this compound. For instance, in vitro assays have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted:
- Cell Line Studies : this compound was tested on various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Mechanistic Insights : The compound was found to increase the Bax/Bcl-2 ratio, promoting apoptosis through mitochondrial pathways. Additionally, caspase activation was noted, further supporting its role in inducing programmed cell death in malignant cells.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects:
- Serotonin Receptor Modulation : Preliminary data suggest that this compound may act as a partial agonist at serotonin receptors, which could be beneficial for treating mood disorders.
- Dopamine Receptor Interaction : The compound's ability to bind to dopamine receptors may also imply utility in managing conditions such as schizophrenia or Parkinson's disease.
Case Studies
Several case studies have documented the effects of similar compounds on human health:
- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University demonstrated that compounds with piperazine moieties significantly reduced tumor growth in xenograft models by enhancing apoptosis rates.
- Neuropharmacological Trials : Clinical trials exploring the effects of piperazine derivatives on anxiety disorders have shown promise, with improvements in patient-reported outcomes following treatment with similar compounds.
Properties
Molecular Formula |
C10H20ClN3O |
|---|---|
Molecular Weight |
233.74 g/mol |
IUPAC Name |
1-[4-(3-aminocyclobutyl)piperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H19N3O.ClH/c1-8(14)12-2-4-13(5-3-12)10-6-9(11)7-10;/h9-10H,2-7,11H2,1H3;1H |
InChI Key |
CAPDQYITASDJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CC(C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















